DL-Homocysteine

Description

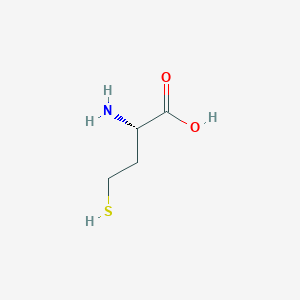

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFHZYDWPBMWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859946 | |

| Record name | (+/-)-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-29-5, 6027-13-0, 454-28-4 | |

| Record name | (±)-Homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-homocysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYSTEINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJP4A89K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DL-Homocysteine basic biochemical properties

An In-depth Technical Guide on the Core Biochemical Properties of DL-Homocysteine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homocysteine (Hcy) is a non-proteinogenic, sulfur-containing amino acid derived from the metabolism of the essential amino acid methionine.[1][2] It occupies a critical junction in cellular metabolism, linking the methionine cycle, responsible for universal methylation reactions, with the transsulfuration pathway, which synthesizes cysteine.[3][4] While essential for these processes, elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for a multitude of complex disorders, including cardiovascular and neurodegenerative diseases.[5][6][7] This guide provides a detailed overview of the core biochemical properties of this compound, its metabolic regulation, and the experimental methodologies used for its study.

Physicochemical Properties

This compound is the racemic mixture of L- and D-stereoisomers. The biologically active form is L-Homocysteine.[8] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of Homocysteine

| Property | Value | Citation(s) |

| Chemical Formula | C₄H₉NO₂S | [3][9] |

| Molar Mass | 135.18 g/mol | [3][10] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 232–235 °C (decomposes) | [3][11] |

| Water Solubility | Soluble (148 mg/mL for L-isomer) | [3][11][12] |

| Acidity (pKa) | pK₁ (α-carboxyl) ≈ 2.2–2.5 pK₂ (α-amino) ≈ 8.9–9.4 pK₃ (thiol) ≈ 10.8–10.9 | [3][13][14] |

| Stereospecificity | L-Homocysteine is the biologically active isomer; it stereospecifically induces oxidative stress.[6][15] | [6][15] |

Biochemical Metabolism and Regulation

Homocysteine metabolism is primarily balanced between two key pathways: Remethylation and Transsulfuration . The flux through these pathways is tightly regulated by the availability of substrates, cofactors (primarily B-vitamins), and allosteric effectors like S-adenosylmethionine (SAM).[3][4]

Metabolic Pathways

-

Remethylation Pathway: This pathway recycles homocysteine back to methionine. It occurs via two alternate reactions:

-

Methionine Synthase (MS): Occurring in all tissues, this enzyme uses 5-methyltetrahydrofolate (from the folate cycle) as a methyl donor and methylcobalamin (B1676134) (Vitamin B₁₂) as a cofactor.[4]

-

Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidney, this enzyme uses betaine (B1666868) as the methyl donor in a folate-independent reaction.[3]

-

-

Transsulfuration Pathway: This is an irreversible catabolic pathway that converts homocysteine to cysteine. It is a two-step process:

-

Cystathionine (B15957) β-synthase (CBS): This Vitamin B₆ (pyridoxal phosphate)-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[3][16] This is the committed step of the pathway.

-

Cystathionine γ-lyase (CGL): Also a Vitamin B₆-dependent enzyme, CGL cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[3]

-

Regulation of Metabolic Fate

The distribution of homocysteine between these two pathways is principally regulated by S-adenosylmethionine (SAM), the body's primary methyl group donor.

-

High SAM levels (indicating sufficient methionine) allosterically inhibit MTHFR (reducing the formation of 5-methyltetrahydrofolate for remethylation) and activate CBS, thus directing homocysteine towards the catabolic transsulfuration pathway.[3]

-

Low SAM levels relieve this inhibition and activation, favoring the conservation of methionine through the remethylation pathway.

Caption: Core metabolic pathways of homocysteine.

Pathophysiological Roles

Hyperhomocysteinemia (HHcy) is clinically defined by plasma homocysteine concentrations exceeding 15 µmol/L.[5][10] It is associated with cellular damage through several mechanisms, primarily oxidative and endoplasmic reticulum (ER) stress.

Table 2: Clinical Concentration Ranges of Total Homocysteine in Plasma

| Classification | Concentration Range (µmol/L) | Citation(s) |

| Optimal/Normal | < 15 (some sources suggest < 10) | [5][9][17][18] |

| Moderate HHcy | 15 – 30 | [17][18][19] |

| Intermediate HHcy | 31 – 100 | [17][18][19] |

| Severe HHcy | > 100 | [17][18][19] |

Homocysteine-Induced Oxidative Stress

Elevated Hcy levels promote the generation of reactive oxygen species (ROS), leading to oxidative stress.[11][16] Key mechanisms include:

-

NADPH Oxidase Activation: Hcy upregulates the expression and activity of NADPH oxidase, a major source of superoxide (B77818) (O₂⁻) production.[16][18]

-

eNOS Uncoupling: Hcy can deplete tetrahydrobiopterin (B1682763) (BH₄), a critical cofactor for endothelial nitric oxide synthase (eNOS). This causes eNOS to become "uncoupled," producing superoxide instead of nitric oxide (NO), which further reduces NO bioavailability and exacerbates oxidative stress.[10][20][21]

-

Antioxidant System Inhibition: Hcy can decrease the expression and activity of key antioxidant enzymes, such as thioredoxin.[18]

Caption: Homocysteine-induced oxidative stress pathway.

Homocysteine-Induced Endoplasmic Reticulum (ER) Stress

Hcy can disrupt protein folding within the ER, leading to an accumulation of misfolded proteins and triggering the Unfolded Protein Response (UPR).[7][22]

-

UPR Activation: The accumulation of unfolded proteins causes the dissociation of the chaperone protein GRP78/BiP from three ER-resident sensors: PERK, IRE1, and ATF6, thereby activating them.[7]

-

Downstream Effects: Activation of these pathways can lead to increased expression of ER chaperones to restore homeostasis, but chronic or severe stress can trigger inflammation, lipid biosynthesis dysregulation, and apoptosis.[6][22][23]

Caption: Homocysteine-induced ER stress signaling.

Quantitative Data Summary

Table 3: Kinetic Parameters of Key Human Metabolic Enzymes

| Enzyme | Substrate(s) | Kₘ / Kᵢ Value (mM) | Citation(s) |

| Cystathionine β-synthase (CBS) | L-Serine | ~1.2 | [16] |

| L-Homocysteine (Inhibition) | Kᵢ ≈ 2.1 | [24] | |

| Methionine Synthase (MS) ¹ | Homocysteine | ~0.0093 | [23][25] |

| 5-Methyl-THF | ~0.018 | [23][25] | |

| MTHFR ² | 5,10-Methylene-THF | ~0.017 | [26] |

| 5-Methyl-THF (Inhibition) | Kᵢ ≈ 0.015 | [26] |

¹ Data for a thermophilic MS homolog, considered an excellent functional model for the human enzyme.[23][25] ² Data for MTHFR from a thermophilic bacterium.[26]

Key Experimental Protocols

Protocol: Quantification of Total Homocysteine in Plasma by HPLC

This method measures total Hcy (free, disulfide, and protein-bound forms) by reducing all forms to free thiol, derivatizing with a fluorescent tag, and separating by reverse-phase HPLC.[9][27]

Caption: Experimental workflow for Hcy measurement by HPLC.

Methodology:

-

Sample Collection: Collect venous blood into EDTA-containing tubes. Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection to separate plasma.[24]

-

Reduction: To 50 µL of plasma, add an internal standard and a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of ~10 g/L. Incubate at room temperature for 30 minutes.[27] This step cleaves disulfide bonds, converting homocystine and protein-bound Hcy to its free thiol form.

-

Deproteinization: Add 90 µL of 10% trichloroacetic acid, vortex, and centrifuge at 13,000 x g for 10 minutes.[27]

-

Derivatization: Transfer 50 µL of the clear supernatant to a new vial. Add 10 µL of 1.55 M NaOH, 125 µL of borate buffer (pH 9.5), and 50 µL of a 1 g/L solution of the fluorogenic reagent ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).[9][27] Incubate at 60°C for 60 minutes.

-

HPLC Analysis: Inject 10-20 µL of the derivatized sample onto a C18 reverse-phase column.[24][27]

-

Detection: Use a fluorescence detector with an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[27]

-

Quantification: Calculate the concentration by comparing the peak area of the homocysteine-SBD derivative to that of the internal standard and referencing a standard curve prepared with known concentrations of homocysteine.[24]

Protocol: Assay of Cystathionine β-Synthase (CBS) Activity

This protocol describes a continuous coupled spectrophotometric assay. The product of the CBS reaction, cystathionine, is cleaved by a coupling enzyme (cystathionine γ-lyase) to produce cysteine, which is then detected.[25]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 200 mM Tris-HCl, pH 8.0.

-

Substrates: Prepare solutions of L-homocysteine and L-serine in the assay buffer.

-

Cofactor: Prepare a solution of pyridoxal (B1214274) 5'-phosphate (PLP).

-

Coupling Enzyme: A preparation of cystathionine γ-lyase (CGL).

-

Detection Reagent: Acidic ninhydrin (B49086) reagent.

-

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, substrates (e.g., 30 mM L-serine, 60 mM this compound), cofactor (0.1 mM PLP), and the CGL coupling enzyme.

-

Enzyme Addition: Add the sample containing CBS (e.g., tissue homogenate or purified enzyme) to the reaction mixture to initiate the reaction. The total volume is typically 0.5 mL.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination & Detection: Stop the reaction by adding the acidic ninhydrin reagent. Heat the mixture (e.g., at 100°C for 5 minutes) to allow color development from the reaction between ninhydrin and the produced cysteine.

-

Measurement: Cool the samples and measure the absorbance at 560 nm.[25]

-

Calculation: Quantify the amount of cysteine produced using a standard curve. CBS activity is typically expressed as µmol of product formed per minute per mg of protein.

Protocol: Assay of Methionine Synthase (MS) Activity

This non-radioactive spectrophotometric assay measures the formation of tetrahydrofolate (THF), a product of the MS reaction. THF is converted to a stable derivative, methenyltetrahydrofolate (CH⁺=H₄folate), which can be quantified by its absorbance at 350 nm.[5][15][26]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: e.g., phosphate (B84403) buffer with dithiothreitol (B142953) (DTT) and other stabilizing agents.

-

Substrates: L-homocysteine and 5-methyltetrahydrofolate (CH₃-THF).

-

Cofactors/Reductants: S-adenosylmethionine (SAM, for activation) and a reducing system.

-

Quenching/Derivatization Solution: 5 N HCl in 60% formic acid.[5]

-

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrates, and cofactors. Pre-incubate at 37°C.

-

Initiation: Start the reaction by adding the enzyme source (e.g., cell lysate).

-

Incubation: Incubate at 37°C for a set time (e.g., 10 minutes).

-

Termination and Derivatization: Stop the reaction by adding 200 µL of the acidic derivatization solution. Heat the mixture at 80°C for 10 minutes to convert the THF product to CH⁺=H₄folate.[5][15]

-

Measurement: Cool the samples to room temperature. If necessary, centrifuge to pellet precipitated protein. Measure the absorbance of the supernatant at 350 nm.

-

Calculation: Calculate the concentration of the product using the extinction coefficient for CH⁺=H₄folate (ε₃₅₀ = 26,500 M⁻¹cm⁻¹).[5] Activity is expressed in units (µmol/min) per mg of protein.

Protocol: Measurement of Homocysteine-Induced ROS

This method uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) to detect intracellular ROS generation.[12][18]

Methodology:

-

Cell Culture: Plate cells (e.g., vascular smooth muscle cells or endothelial cells) in a suitable format (e.g., 96-well plate or plates for microscopy).

-

Probe Loading: Remove the culture medium and wash cells with a serum-free medium or buffer (e.g., PBS). Load the cells with 10 µM H₂DCF-DA in serum-free medium for 30 minutes at 37°C.[12] H₂DCF-DA is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is trapped within the cells.

-

Washing: Wash the cells twice with buffer to remove excess probe.

-

Homocysteine Treatment: Treat the cells with the desired concentration of homocysteine (e.g., 100 µM) for the desired time (e.g., 40 minutes).[12] Include a vehicle-only control.

-

Fluorescence Measurement: Measure the fluorescence using either:

-

Fluorescence Microscopy: Excite at ~488 nm and measure emission at ~525 nm.[12]

-

Plate Reader: Use the same filter set to quantify fluorescence intensity across wells.

-

-

Analysis: The increase in fluorescence intensity in homocysteine-treated cells compared to control cells is proportional to the amount of ROS generated, as H₂DCF is oxidized to the highly fluorescent DCF by ROS.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Homocysteine causes neuronal leptin resistance and endoplasmic reticulum stress | PLOS One [journals.plos.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hyperhomocysteinemia, endoplasmic reticulum stress, and alcoholic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mybiosource.com [mybiosource.com]

- 9. researchgate.net [researchgate.net]

- 10. Homocysteine induces oxidative stress by uncoupling of NO synthase activity through reduction of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Emodin Inhibits Homocysteine-Induced C-Reactive Protein Generation in Vascular Smooth Muscle Cells by Regulating PPARγ Expression and ROS-ERK1/2/p38 Signal Pathway | PLOS One [journals.plos.org]

- 13. haematologica.org [haematologica.org]

- 14. Assays for Methylenetetrahydrofolate Reductase Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. appling.cm.utexas.edu [appling.cm.utexas.edu]

- 16. journals.physiology.org [journals.physiology.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Endothelial dysfunction due to eNOS uncoupling: molecular mechanisms as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Endoplasmic reticulum stress mediates homocysteine-induced hypertrophy of cardiac cells through activation of cyclic nucleotide phosphodiesterase 1C: ER stress-PDE1C axis in homocysteine-induced cell hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. eaglebio.com [eaglebio.com]

- 25. researchgate.net [researchgate.net]

- 26. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the DL-Homocysteine Synthesis Pathway and its Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine, a non-proteinogenic sulfur-containing amino acid, occupies a critical junction in cellular metabolism, primarily linking the methionine cycle to the transsulfuration pathway. It is synthesized from the essential amino acid methionine. The metabolic fate of homocysteine is tightly regulated, as its accumulation, a condition known as hyperhomocysteinemia, is an established independent risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the core synthesis pathway of homocysteine, its precursors, and the key enzymes involved. It includes quantitative data on pathway components, detailed experimental protocols for homocysteine measurement and enzyme analysis, and visual diagrams of the metabolic and experimental workflows to support advanced research and therapeutic development.

The Core Synthesis Pathway: The Methionine Cycle

Homocysteine is not obtained from the diet; instead, it is exclusively synthesized intracellularly from the essential amino acid methionine through a cyclic series of reactions known as the Methionine Cycle or the transmethylation pathway.[3][4] This cycle is fundamental for two primary cellular functions: the provision of S-adenosylmethionine (SAM), the universal methyl donor for countless biological methylation reactions, and the regeneration of methionine.[4][5]

The synthesis of homocysteine occurs in three main steps:

-

Activation of Methionine: The cycle begins with the activation of dietary methionine. The enzyme Methionine Adenosyltransferase (MAT) catalyzes the transfer of an adenosyl group from ATP to methionine, forming S-adenosylmethionine (SAM).[6]

-

Methyl Group Donation: SAM serves as the primary methyl donor for the methylation of a vast array of acceptor molecules, including DNA, RNA, proteins, and phospholipids.[4] This reaction is catalyzed by a large family of enzymes called methyltransferases (MTs). Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[4][6]

-

Hydrolysis to Homocysteine: SAH is a potent inhibitor of methyltransferase reactions. To prevent this feedback inhibition and allow methylation to continue, SAH is rapidly hydrolyzed by the enzyme S-Adenosylhomocysteine Hydrolase (SAHH) into adenosine (B11128) and homocysteine.[4][6] This reaction is reversible, but the rapid metabolism of homocysteine and adenosine drives the reaction forward.

Once synthesized, homocysteine stands at a critical metabolic crossroads and can proceed down one of two major pathways:

-

Remethylation Pathway: Homocysteine is recycled back to methionine. This is the primary pathway in most tissues.[7][8] It can be catalyzed by two different enzymes:

-

Methionine Synthase (MS): A ubiquitously expressed enzyme that requires vitamin B12 (as methylcobalamin) as a cofactor and uses 5-methyltetrahydrofolate (5-MTHF), the active form of folate (vitamin B9), as the methyl donor.[4][9]

-

Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme uses betaine (B1666868) (a metabolite of choline) as the methyl donor.[4][9]

-

-

Transsulfuration Pathway: Homocysteine is irreversibly catabolized to produce cysteine. This pathway is predominantly active in the liver, kidneys, pancreas, and small intestine.[7][10] It involves two vitamin B6-dependent enzymes:

-

Cystathionine (B15957) β-Synthase (CBS): Catalyzes the condensation of homocysteine with serine to form cystathionine.[9][11] The activity of CBS is allosterically activated by SAM, linking the rate of homocysteine removal to the cellular methylation status.[2]

-

Cystathionine γ-Lyase (CGL or CTH): Cleaves cystathionine to yield cysteine, α-ketobutyrate, and ammonia.[3][11] The cysteine produced can then be incorporated into proteins or used to synthesize the critical intracellular antioxidant, glutathione.[10][11]

-

Visualization of the Homocysteine Synthesis and Metabolism Pathway

The following diagram illustrates the central metabolic pathways involving homocysteine.

Caption: The metabolic fate of homocysteine at the intersection of the Methionine Cycle and Transsulfuration Pathway.

Quantitative Data

Normal metabolic function maintains homocysteine and its related precursors within specific concentration ranges. Deviations can indicate metabolic dysfunction or nutritional deficiencies.[12]

Table 1: Typical Plasma Concentrations of Homocysteine and Related Metabolites

| Metabolite | Typical Plasma Concentration (Human) | Condition | Reference |

| Total Homocysteine | 5 - 15 µmol/L | Normal/Healthy | [12] |

| 16 - 30 µmol/L | Moderate Hyperhomocysteinemia | [13] | |

| 31 - 100 µmol/L | Intermediate Hyperhomocysteinemia | [13] | |

| > 100 µmol/L | Severe Hyperhomocysteinemia | [13] | |

| Methionine | 20 - 30 µmol/L | Fasting State | |

| Cysteine | 200 - 300 µmol/L | Fasting State | |

| S-Adenosylmethionine (SAM) | 70 - 160 nmol/L | Varies by tissue | |

| S-Adenosylhomocysteine (SAH) | 15 - 40 nmol/L | Varies by tissue |

Note: Concentrations can vary based on age, genetics, diet, and health status. Values are approximate.

Table 2: Key Enzymes and Their Properties

| Enzyme | Gene | Cofactor(s) | Activator(s) | Inhibitor(s) | Pathological Relevance | Reference |

| Methionine Adenosyltransferase | MAT1A, MAT2A | ATP, Mg²⁺ | - | - | Liver disease | [7] |

| S-Adenosylhomocysteine Hydrolase | AHCY | NAD⁺ | - | Adenosine, SAH | AHCY deficiency | [4] |

| Methionine Synthase | MTR | Vitamin B12 | - | - | Vitamin B12/Folate deficiency | [4] |

| MTHFR | MTHFR | FAD (Vit B2) | - | SAM (allosteric) | MTHFR polymorphism, Neural Tube Defects | [2][14] |

| Betaine-Hcy Methyltransferase | BHMT | Zn²⁺ | - | - | Homocystinuria | [9] |

| Cystathionine β-Synthase | CBS | Vitamin B6 (PLP) | SAM (allosteric) | - | Homocystinuria, Down's Syndrome | [2][15] |

| Cystathionine γ-Lyase | CTH | Vitamin B6 (PLP) | - | - | Cystathioninuria | [9] |

Experimental Protocols

Accurate measurement of homocysteine and the activity of its metabolizing enzymes is crucial for both clinical diagnostics and basic research.

Measurement of Total Plasma Homocysteine via HPLC

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and reliable method for quantifying total plasma homocysteine.[16] The protocol involves the reduction of disulfide bonds to free the protein-bound and dimerized forms of homocysteine, followed by derivatization for fluorescent detection.

Workflow Diagram:

Caption: Standard experimental workflow for measuring total plasma homocysteine using HPLC.

Methodology:

-

Sample Collection and Preparation:

-

Collect whole blood in tubes containing EDTA.

-

Immediately place the sample on ice to prevent the release of homocysteine from red blood cells.[17]

-

Within one hour, centrifuge at 2,000 x g for 15 minutes at 4°C.

-

Carefully aspirate the plasma supernatant and store it at -80°C until analysis.

-

-

Reduction of Disulfide Bonds:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of a 10% (w/v) solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in water.

-

Vortex briefly and incubate at room temperature for 30 minutes.

-

-

Protein Precipitation:

-

Add 100 µL of 10% (w/v) trichloroacetic acid (TCA) containing an internal standard (e.g., N-acetyl-cysteine).

-

Vortex vigorously for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

-

Derivatization:

-

Transfer 50 µL of the clear supernatant to a new microcentrifuge tube.

-

Add 100 µL of a borate (B1201080) buffer (pH 9.5).

-

Add 50 µL of a 1 mg/mL solution of the derivatizing agent ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) in borate buffer.

-

Vortex and incubate in a water bath at 60°C for 60 minutes in the dark.

-

-

HPLC Analysis:

-

Inject 20 µL of the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use an appropriate mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer).

-

Detect the derivatized homocysteine using a fluorescence detector with an excitation wavelength of 385 nm and an emission wavelength of 515 nm.

-

Quantify the homocysteine concentration by comparing the peak area to a standard curve prepared with known concentrations of homocysteine.

-

Enzyme Activity Assay for MTHFR

Methylenetetrahydrofolate reductase (MTHFR) activity can be assessed using various methods, including spectrophotometric or ELISA-based assays. Commercial ELISA kits provide a standardized method for quantifying MTHFR protein levels in various biological samples.[18]

Methodology (General ELISA Protocol):

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates in a suitable lysis buffer containing protease inhibitors.[18]

-

Centrifuge to remove insoluble debris and collect the supernatant.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

ELISA Procedure:

-

Prepare standards and samples in the provided dilution buffer.

-

Add 100 µL of standard or sample to appropriate wells of the MTHFR antibody-coated microplate.

-

Incubate for the time specified in the kit manual (e.g., 90 minutes at 37°C).

-

Aspirate and wash the wells with the provided wash buffer.

-

Add 100 µL of a biotin-conjugated anti-MTHFR antibody to each well. Incubate as directed.

-

Aspirate and wash the wells.

-

Add 100 µL of HRP-conjugated avidin. Incubate as directed.

-

Aspirate and wash the wells.

-

Add 90 µL of TMB substrate solution. Incubate in the dark until a color change is observed.

-

Add 50 µL of stop solution to each well.

-

Measure the optical density at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

-

Use the standard curve to determine the concentration of MTHFR in the samples.

-

Normalize the MTHFR concentration to the total protein concentration of the sample lysate.

-

Conclusion

The synthesis of homocysteine via the methionine cycle is a central pillar of cellular metabolism, inextricably linking one-carbon metabolism, methylation reactions, and sulfur-containing amino acid biosynthesis. The pathways that consume homocysteine—remethylation and transsulfuration—are exquisitely regulated by substrate availability and the allosteric control of key enzymes, ensuring metabolic homeostasis. Understanding the intricate details of this pathway, from its precursors to its enzymatic controllers and downstream products, is paramount for researchers and drug developers. Dysregulation at any point can lead to elevated homocysteine levels, a significant contributor to cellular stress and a biomarker for severe pathologies. The quantitative data and detailed experimental protocols provided herein serve as a foundational resource for further investigation into this critical metabolic nexus and the development of novel therapeutic strategies targeting diseases associated with its dysfunction.

References

- 1. Homocysteine-methionine cycle is a metabolic sensor system controlling methylation-regulated pathological signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homocysteine metabolism. | Semantic Scholar [semanticscholar.org]

- 3. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 4. Frontiers | Homocysteine—a retrospective and prospective appraisal [frontiersin.org]

- 5. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Overview of homocysteine and folate metabolism. With special references to cardiovascular disease and neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Homocysteine—a retrospective and prospective appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Homocysteine metabolism as the target for predictive medical approach, disease prevention, prognosis, and treatments tailored to the person - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of homocysteine in liquid by terahertz spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Association of selected genetic variants in CBS and MTHFR genes in a cohort of children with homocystinuria in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 15. myhappygenes.com [myhappygenes.com]

- 16. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nvkc.nl [nvkc.nl]

- 18. assaygenie.com [assaygenie.com]

An In-depth Guide to the Discovery and History of Homocysteine Research

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the pivotal discoveries, key experimental milestones, and evolving understanding of homocysteine, a sulfur-containing amino acid, from its initial identification to its current status as a subject of intensive research in various disease pathologies.

The Dawn of Discovery: Identification and Early Research

The story of homocysteine begins in the early 20th century, intertwined with the study of essential amino acids.

-

1932: The Discovery. Vincent du Vigneaud, a prominent American biochemist, first identified homocysteine.[1][2] It was discovered as a product of the degradation of the essential amino acid methionine.[3] Du Vigneaud named it "homocysteine" to signify that it had one more carbon atom than the known amino acid cysteine.[1] His early work, primarily in animal models, established homocysteine as a key intermediate in the metabolism of methionine and other sulfur amino acids.[2][3] This foundational research on sulfur-containing compounds and metabolic processes like transmethylation and transsulfuration would later earn him the Nobel Prize in Chemistry in 1955 for other related work.[4][5]

-

1962: The First Clinical Link. For decades, the biomedical significance of homocysteine remained largely obscure.[3] This changed in 1962 with the identification of "homocystinuria," a rare inherited metabolic disorder.[1][3] Children with this condition presented with a severe and distinct set of symptoms: mental retardation, skeletal abnormalities, dislocation of the optic lenses, and a profound tendency for blood clots (thrombosis) in both arteries and veins.[1][3] This discovery was the first indication that high levels of homocysteine were associated with severe human disease.

The McCully Hypothesis: A Paradigm Shift

The link between a rare genetic disease and a common ailment was first proposed by Dr. Kilmer S. McCully, a pivotal and initially controversial figure in homocysteine research.

-

1969: The Homocysteine Theory of Arteriosclerosis. While at Massachusetts General Hospital, McCully reviewed the autopsy findings of two children who had died from different inherited enzymatic defects that both led to homocystinuria.[3][6] He made a crucial observation: these children had developed severe, rapidly advanced arteriosclerosis, the hardening of the arteries typically seen in much older individuals.[3][7] Based on this, McCully proposed a revolutionary idea: that elevated homocysteine was a direct cause of arteriosclerosis.[3][8] This "Homocysteine Theory of Arteriosclerosis" suggested that metabolic and nutritional factors leading to high homocysteine levels could be a cause of atherosclerosis in the general population, not just in those with rare genetic disorders.[8]

-

Initial Skepticism and Eventual Recognition. McCully's hypothesis was met with considerable skepticism from the scientific community, which was heavily focused on the cholesterol theory of heart disease.[6][9] Despite presenting experimental evidence from animal studies where homocysteine administration induced arteriosclerotic plaques, his ideas were not widely accepted, and he faced significant career setbacks.[9][10] However, his persistence laid the groundwork for a surge in research decades later, as improved measurement techniques allowed for large-scale population studies.[3][7] By the 1990s, a growing body of evidence began to support his theory, elevating homocysteine to a prominent subject of investigation in vascular disease.[3][6]

Unraveling the Metabolic Pathways

Understanding the role of homocysteine required a detailed map of its metabolic fate. Research has elucidated two primary pathways that regulate its concentration, highlighting the critical role of B vitamins. Homocysteine sits (B43327) at a crucial junction, linking the methionine cycle with the transsulfuration pathway.[11][12]

The Two Fates of Homocysteine:

-

Remethylation to Methionine: Homocysteine can be recycled back to methionine. This reaction is vital for regenerating the universal methyl donor, S-adenosylmethionine (SAM). The primary pathway for this conversion is catalyzed by Methionine Synthase , an enzyme that requires Vitamin B12 (as methylcobalamin) as a cofactor and folate (in the form of 5-methyltetrahydrofolate) as the methyl donor.[12] An alternative route, primarily in the liver and kidney, uses betaine (B1666868) as the methyl donor.[12]

-

Transsulfuration to Cysteine: Alternatively, homocysteine can be irreversibly converted to cysteine. This two-step process is catalyzed by two Vitamin B6 (pyridoxal-5'-phosphate)-dependent enzymes: Cystathionine (B15957) β-Synthase (CBS) , which condenses homocysteine with serine to form cystathionine, and Cystathionine γ-Lyase (CSE) , which cleaves cystathionine to produce cysteine.[12] Cysteine is a precursor to the major intracellular antioxidant, glutathione.[12]

The activity of Methylenetetrahydrofolate Reductase (MTHFR) is also crucial. This riboflavin (B1680620) (Vitamin B2)-dependent enzyme produces the 5-methyltetrahydrofolate required for the main remethylation pathway.[11][13] Genetic variants in the MTHFR gene can reduce enzyme activity, predisposing individuals to higher homocysteine levels, particularly when folate status is low.[13][14]

Evolution of Measurement and Clinical Data

The ability to accurately measure homocysteine was a critical step in moving research from niche genetic disorders to large-scale epidemiological studies.

Development of Analytical Methods

Early methods for measuring homocysteine, such as amino acid analyzers using ninhydrin, were insensitive and only capable of detecting the extremely high levels found in homocystinuria patients.[15] The major breakthrough came with the development of High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection.[15] This allowed for the measurement of "total homocysteine," which includes all forms in the plasma (free, disulfide-bound, and protein-bound), after a reduction step.[15][16] This increased sensitivity and practicality paved the way for modern immunoassays and gas chromatography/mass spectrometry (GC/MS) methods, enabling routine clinical measurement.[15][17][18]

Quantitative Data: Clinical Levels and Trial Summaries

With reliable assays, researchers established reference ranges for plasma homocysteine and investigated the impact of lowering it.

Table 1: Classification of Plasma Homocysteine Levels

| Category | Homocysteine Level (μmol/L) |

|---|---|

| Normal | < 15[19] |

| Moderate Hyperhomocysteinemia | 15 - 30[19] |

| Intermediate Hyperhomocysteinemia | 30 - 100[19] |

| Severe Hyperhomocysteinemia | > 100[19] |

Note: Some studies suggest risk may increase at levels as low as 6.3-10 μmol/L.[20]

The strong observational link between elevated homocysteine and cardiovascular disease (CVD) led to numerous large-scale, randomized clinical trials in the late 1990s and 2000s.[21] The primary intervention was supplementation with folic acid, vitamin B12, and vitamin B6 to lower homocysteine levels.[22]

Table 2: Summary of Major Homocysteine-Lowering Clinical Trials

| Trial Name | Year Published (Approx.) | Participants (n) | Key Finding on Primary Cardiovascular Endpoint |

|---|---|---|---|

| HOPE-2 | 2006 | 5,522 | No significant effect on major cardiovascular events.[21] |

| NORVIT | 2006 | 3,749 | No benefit, potential harm in some subgroups.[21] |

| VISP | 2004 | 3,680 | No significant reduction in stroke recurrence. |

| SEARCH | 2010 | 12,064 | No significant effect on major vascular events.[21] |

Despite successfully lowering homocysteine levels by about 25-30%, these trials largely failed to demonstrate a significant reduction in cardiovascular events like heart attack or death.[21][23][24] A meta-analysis of eight trials with over 37,000 participants confirmed no significant benefit for coronary heart disease or all-cause mortality.[21] There was, however, a modest reduction in stroke risk observed in some analyses.[23][24]

Modern Perspectives and Ongoing Research

The negative results from major clinical trials led to a re-evaluation of the "homocysteine hypothesis." The current consensus is that while elevated homocysteine is a reliable biomarker of CVD risk and poor B-vitamin status, it may not be a causal factor for atherosclerosis in the general population.[13][21] It may be an indicator of an underlying unhealthy metabolic state rather than the direct culprit.

Research continues to explore the role of homocysteine in other pathologies, including:

-

Neurodegenerative Diseases: Elevated homocysteine is linked to an increased risk of dementia, Alzheimer's disease, and cognitive decline.[12][19][20]

-

Bone Health: Hyperhomocysteinemia is associated with osteoporosis and an increased risk of fractures.[19]

-

Pregnancy Complications: High levels have been linked to neural tube defects and other adverse pregnancy outcomes.[14][25]

Key Experimental Protocols

Reproducible and standardized methods are essential for research in this field. Below are outlines of common protocols.

Protocol: Measurement of Total Plasma Homocysteine via HPLC with Fluorescence Detection

This protocol is based on the widely used method involving reduction, precipitation, and derivatization.[15][26]

1. Materials:

-

Plasma collected in EDTA tubes.

-

Reducing agent: Tri-n-butylphosphine (TBP) or Dithiothreitol (DTT).

-

Protein precipitant: Trichloroacetic acid (TCA).

-

Derivatizing agent: Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).

-

HPLC system with a C18 reverse-phase column and fluorescence detector.

-

Homocysteine standards and internal standard (e.g., N-acetylcysteine).

2. Procedure:

-

Sample Collection: Collect blood and centrifuge within one hour to separate plasma, preventing artificial elevation from red blood cells.[16]

-

Reduction: To 100 µL of plasma, add 10 µL of the internal standard and 10 µL of TBP. Vortex and incubate at 4°C for 30 minutes. This reduces all disulfide bonds, liberating bound homocysteine.

-

Precipitation: Add 100 µL of 10% TCA. Vortex vigorously and centrifuge at >10,000 x g for 10 minutes to pellet precipitated proteins.

-

Derivatization: Transfer 50 µL of the supernatant to a new tube. Add 125 µL of borate (B1201080) buffer (pH 9.5) and 50 µL of SBD-F solution. Incubate at 60°C for 60 minutes. This step attaches a fluorescent tag to the free thiol group of homocysteine.

-

HPLC Analysis: Inject 20 µL of the derivatized sample into the HPLC system.

-

Mobile Phase: Isocratic or gradient elution with a phosphate (B84403) buffer/methanol mixture.

-

Detection: Set fluorescence detector to excitation/emission wavelengths appropriate for the SBD-F adduct (e.g., 385 nm Ex / 515 nm Em).

-

-

Quantification: Calculate homocysteine concentration by comparing the peak area ratio of homocysteine to the internal standard against a calibration curve prepared from known standards.

Protocol: MTHFR Activity Assay in Cell Lysates

This assay measures the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which can be quantified by HPLC.[27]

1. Materials:

-

Cell lysate (e.g., from fibroblasts or lymphocytes).

-

Lysis Buffer (e.g., Tris-HCl with protease inhibitors).

-

Reaction Buffer containing FAD and NADPH.

-

Substrate: 5,10-methylenetetrahydrofolate.

-

Stopping Solution: Perchloric acid.

-

Bradford assay reagents for protein quantification.

-

HPLC system with a C18 column and fluorescence detector.

2. Procedure:

-

Lysate Preparation: Harvest cells, wash with ice-cold PBS, and resuspend in lysis buffer. Lyse cells via sonication on ice. Centrifuge at >14,000 x g for 20 minutes at 4°C. Collect the supernatant (cytosolic extract).

-

Protein Quantification: Determine the protein concentration of the lysate using the Bradford assay.

-

Enzymatic Reaction:

-

Prepare a master mix of the reaction buffer and pre-warm to 37°C.

-

In a microcentrifuge tube, add the master mix and the substrate (5,10-methylenetetrahydrofolate).

-

Initiate the reaction by adding a known amount of cell lysate (e.g., 50-100 µg protein).

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination: Stop the reaction by adding an equal volume of cold perchloric acid.

-

Sample Processing: Vortex and incubate on ice for 10 minutes. Centrifuge to pellet precipitated protein. Filter the supernatant through a 0.22 µm filter into an HPLC vial.

-

HPLC Analysis: Inject the sample and separate folate derivatives. Detect 5-methyltetrahydrofolate using fluorescence (e.g., 290 nm Ex / 360 nm Em).

-

Calculate Activity: Quantify the amount of product formed against a standard curve. Express MTHFR activity as nmol of product per mg of protein per hour.

Protocol: Cystathionine β-Synthase (CBS) Activity Assay

CBS activity can be measured using a coupled enzyme assay that detects a downstream product.[28] A common method involves detecting the H₂S produced.[29]

1. Materials:

-

Tissue or cell lysate.

-

Assay Buffer (e.g., Tris-HCl, pH 8.0).

-

Substrates: L-Homocysteine and L-Serine.

-

Cofactor: Pyridoxal 5'-phosphate (PLP).

-

H₂S fluorescent probe (e.g., azido-functionalized probe).

-

Fluorometric plate reader.

2. Procedure:

-

Lysate Preparation: Prepare tissue or cell homogenate as described for the MTHFR assay.

-

Reaction Setup: In a 96-well plate, add assay buffer, PLP, and the fluorescent probe to each well.

-

Standard Curve: Prepare a standard curve using a known H₂S donor.

-

Reaction Initiation: Add the substrates (homocysteine and serine) to all wells. Then, add the cell lysate to the sample wells.

-

Measurement: Immediately begin measuring fluorescence kinetically at appropriate wavelengths (e.g., 368 nm Ex / 460 nm Em) at 37°C for 30-60 minutes.

-

Calculate Activity: Determine the rate of fluorescence increase (ΔRFU/min). Subtract the background reading (from a no-substrate control). Calculate CBS activity based on the H₂S standard curve and normalize to the amount of protein in the lysate. The activity is typically expressed in mU/mg, where 1 U is the amount of enzyme that generates 1 µmol of product per minute.

References

- 1. Kilmer McCully, M.D. - Homocysteine - Part 1 of 2 | Spacedoc.com [spacedoc.com]

- 2. biographicalmemoirs.org [biographicalmemoirs.org]

- 3. novapublishers.com [novapublishers.com]

- 4. Vincent Du Vigneaud [chemistry.msu.edu]

- 5. Vincent du Vigneaud - Wikipedia [en.wikipedia.org]

- 6. The Impact of Homocysteine on Cardiovascular Disease [danielleal.pt]

- 7. Resurrection of Kilmer McCully - Life Extension [lifeextension.com]

- 8. researchgate.net [researchgate.net]

- 9. KILMER MCCULLY, M.D., CONNECTS HOMOCYSTEINE AND HEART DISEASE [chiro.org]

- 10. Homocysteine theory of arteriosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cambridge.org [cambridge.org]

- 12. Frontiers | Homocysteine—a retrospective and prospective appraisal [frontiersin.org]

- 13. B-vitamins, homocysteine metabolism and CVD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Open or closed? A world of difference: a history of homocysteine research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Total homocysteine in plasma or serum: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High Homocysteine Levels (Hyperhomocysteinemia) [healthline.com]

- 20. foodforthebrain.org [foodforthebrain.org]

- 21. Homocysteine and vascular disease: review of published results of the homocysteine-lowering trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of B Vitamins on Homocysteine Lowering and Thrombotic Risk Reduction—A Review of Randomized Controlled Trials Published Since January 1996 [mdpi.com]

- 23. Homocysteine-lowering interventions (B-complex vitamin therapy) for preventing cardiovascular events | Cochrane [cochrane.org]

- 24. Homocysteine‐lowering interventions for preventing cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]

- 25. What Do High Homocysteine Levels Mean? [verywellhealth.com]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mybiosource.com [mybiosource.com]

DL-Homocysteine structure and chemical formula

An In-depth Technical Guide to DL-Homocysteine: Structure, Properties, and Metabolism

Introduction

This compound is the racemic mixture of homocysteine, a non-proteinogenic α-amino acid that serves as a critical intermediate in the metabolism of methionine.[1] Unlike proteinogenic amino acids, homocysteine is not incorporated into proteins during translation.[1] It is a homologue of the amino acid cysteine, distinguished by an additional methylene (B1212753) bridge in its structure.[2] The accumulation of homocysteine in the blood, a condition known as hyperhomocysteinemia, is recognized as a risk factor for various pathologies, including cardiovascular disease and neurodegenerative disorders.[3][4] This guide provides a detailed overview of the chemical structure, properties, metabolic pathways, and common experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Formula

This compound is a sulfur-containing amino acid.[5] Its structure consists of a central alpha-carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain containing a thiol group (-SH). The presence of the chiral alpha-carbon results in two stereoisomers: D-Homocysteine and L-Homocysteine. This compound is a mixture of these two forms.

The IUPAC name for homocysteine is 2-amino-4-sulfanylbutanoic acid.[5]

Caption: 2D structure of Homocysteine.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₄H₉NO₂S | [2][5][6][7][8] |

| Molecular Weight | 135.19 g/mol | [5][6] |

| IUPAC Name | 2-amino-4-sulfanylbutanoic acid | [5] |

| CAS Number | 454-29-5 | [5][6][7][9] |

| Appearance | White to off-white crystalline powder | [2][8][9] |

| Melting Point | 232-233 °C (decomposes) | [2][8][9] |

| Solubility | Soluble in water | [2] |

| SMILES | C(CS)C(C(=O)O)N | [8] |

| InChI Key | FFFHZYDWPBMWHY-UHFFFAOYSA-N | [5][9] |

Metabolic Pathways of Homocysteine

Homocysteine occupies a central branch-point in sulfur-containing amino acid metabolism.[1][3] It is derived from the demethylation of methionine.[2] The metabolic fate of homocysteine is primarily directed into two major pathways: remethylation and transsulfuration .[1][3][10] The balance between these pathways is crucial for maintaining cellular homeostasis.

-

Remethylation Pathway: In this pathway, homocysteine is recycled back to methionine. This process is catalyzed by methionine synthase, an enzyme that requires vitamin B12 as a cofactor.[11][12] The methyl group is donated by 5-methyltetrahydrofolate (a derivative of folate, vitamin B9), which is then converted to tetrahydrofolate.[11][12]

-

Transsulfuration Pathway: This pathway leads to the irreversible catabolism of homocysteine to cysteine.[1] It involves two key vitamin B6-dependent enzymes:

-

Cystathionine (B15957) β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine.[1]

-

Cystathionine γ-lyase (CTH): Hydrolyzes cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[1]

-

The regulation of these pathways is tightly controlled by S-adenosylmethionine (SAM), which acts as an allosteric inhibitor of methylenetetrahydrofolate reductase (MTHFR) in the remethylation pathway and an activator of CBS in the transsulfuration pathway.[3]

References

- 1. Overview of homocysteine and folate metabolism. With special references to cardiovascular disease and neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homocysteine - Wikipedia [en.wikipedia.org]

- 3. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (+-)-Homocysteine | C4H9NO2S | CID 778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS 454-29-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. DL-ホモシステイン analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of DL-Homocysteine in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine, a sulfur-containing amino acid, sits (B43327) at a critical juncture of major metabolic pathways, primarily one-carbon metabolism. Its metabolism is intricately linked with the methionine cycle, the transsulfuration pathway, and the folate cycle. Dysregulation of homocysteine levels, a condition known as hyperhomocysteinemia, is implicated in a range of pathologies, including cardiovascular and neurodegenerative diseases. This technical guide provides an in-depth exploration of the role of DL-homocysteine in one-carbon metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Homocysteine and One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected biochemical pathways that are fundamental for the transfer of one-carbon units. These reactions are essential for the synthesis of nucleotides, the methylation of DNA, RNA, proteins, and lipids, and for the regulation of cellular redox status. Homocysteine is a non-proteinogenic amino acid that is exclusively derived from the demethylation of methionine.[1] Its fate is determined by two primary pathways: remethylation to methionine and irreversible catabolism via the transsulfuration pathway. The balance between these pathways is tightly regulated and is crucial for maintaining cellular homeostasis.

Biochemical Pathways of Homocysteine Metabolism

The metabolism of homocysteine is primarily governed by the methionine cycle and the transsulfuration pathway, which are interconnected with the folate cycle.

The Methionine Cycle

The methionine cycle is a ubiquitous pathway responsible for the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions.[2]

-

Methionine Adenosyltransferase (MAT): Methionine is activated by ATP to form SAM.

-

Methyltransferases (MTs): SAM donates its methyl group to various acceptor molecules, becoming S-adenosylhomocysteine (SAH).

-

SAH Hydrolase (SAHH): SAH is reversibly hydrolyzed to homocysteine and adenosine. This reaction is reversible, and the accumulation of homocysteine can drive the reverse reaction, leading to an increase in SAH, a potent inhibitor of methyltransferases.[3]

The Remethylation Pathway

Homocysteine can be remethylated back to methionine through two distinct enzymatic reactions:

-

Methionine Synthase (MS): This vitamin B12-dependent enzyme is present in all tissues and utilizes 5-methyltetrahydrofolate (5-MTHF), the active form of folate, as the methyl donor.[4]

-

Betaine-Homocysteine Methyltransferase (BHMT): This enzyme is primarily found in the liver and kidney and uses betaine (B1666868) as the methyl donor in a folate-independent pathway.[5]

The Transsulfuration Pathway

The transsulfuration pathway is an irreversible route for the catabolism of homocysteine, leading to the synthesis of cysteine. This pathway is predominantly active in the liver, kidney, small intestine, and pancreas.

-

Cystathionine (B15957) β-Synthase (CBS): This vitamin B6-dependent enzyme catalyzes the condensation of homocysteine with serine to form cystathionine. This is the rate-limiting step of the transsulfuration pathway and is allosterically activated by SAM.[6][7]

-

Cystathionine γ-Lyase (CGL): Also a vitamin B6-dependent enzyme, CGL cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.

The interplay between these pathways is crucial for maintaining appropriate levels of homocysteine and for regulating the supply of methionine, SAM, and cysteine.

Quantitative Data in One-Carbon Metabolism

The concentrations of homocysteine and related metabolites are tightly regulated. Deviations from the normal range are indicative of metabolic dysregulation.

Table 1: Plasma Concentrations of Homocysteine and Related Metabolites in Healthy Adults and in Hyperhomocysteinemia.

| Metabolite | Healthy Adult Plasma Concentration | Hyperhomocysteinemia Plasma Concentration | Citation(s) |

| Homocysteine (Total) | 5 - 15 µmol/L | > 15 µmol/L (mild), 31-100 µmol/L (intermediate), >100 µmol/L (severe) | [8] |

| S-Adenosylmethionine (SAM) | 120.6 ± 18.1 nM | Variable, can be decreased in some conditions | [9][10] |

| S-Adenosylhomocysteine (SAH) | 21.5 ± 3.2 nM | Often elevated | [3][9] |

| SAM/SAH Ratio | ~5.6 | Significantly decreased | [9][11] |

| Methionine | 8 - 55 µmol/L | Can be elevated in CBS deficiency | [12] |

Table 2: Kinetic Parameters of Key Enzymes in Homocysteine Metabolism.

| Enzyme | Substrate(s) | Km | Vmax / kcat | Organism/Source | Citation(s) |

| Methionine Synthase (MS) | Homocysteine | 9.3 ± 3.1 µM | kcat: 1062 min-1 (at 50°C) | Thermotoga maritima | [4][13] |

| 5-Methyl-THF | 18 ± 4.1 µM | [4][13] | |||

| Cystathionine β-Synthase (CBS) | Homocysteine | 2.0 mM (substrate inhibition) | - | Yeast | [14] |

| Serine | 1.2 mM | - | Yeast | [14] | |

| MTHFR | 5,10-Methylene-THF | Varies (e.g., 5-400 µmol/L range tested) | Not specified | Human fibroblasts | [1] |

Experimental Protocols

Measurement of Total Plasma Homocysteine by HPLC with Fluorescence Detection

This protocol outlines a common method for the quantification of total homocysteine in plasma samples.

Principle: Plasma disulfides are reduced to free thiols, which are then derivatized with a fluorescent reagent. The derivatized thiols are separated by reverse-phase HPLC and detected by a fluorescence detector.

Materials:

-

EDTA-plasma

-

Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT) as a reducing agent

-

Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) as a derivatizing agent

-

Perchloric acid or trichloroacetic acid for protein precipitation

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

-

Homocysteine standards

Procedure:

-

Sample Collection and Preparation: Collect blood in EDTA tubes and centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection. Store plasma at -20°C or lower.[15]

-

Reduction: To 100 µL of plasma, add 10 µL of TCEP solution (100 g/L in water). Vortex and incubate for 30 minutes at room temperature.[16]

-

Protein Precipitation: Add 100 µL of 10% perchloric acid. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes.[17]

-

Derivatization: Mix 50 µL of the supernatant with 10 µL of 1.55 M NaOH, 125 µL of borate (B1201080) buffer (pH 9.5), and 50 µL of SBD-F solution (1 g/L in borate buffer). Incubate at 60°C for 60 minutes.[18]

-

HPLC Analysis: Inject 20 µL of the derivatized sample onto the HPLC system.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 0.1 M KH₂PO₄ containing a small percentage of an organic solvent like methanol (B129727) or acetonitrile, adjusted to an acidic pH (e.g., pH 2.1).[16][17]

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm.

-

-

Quantification: Create a standard curve using known concentrations of homocysteine. Calculate the concentration in the samples based on the peak areas.

Methionine Load Test

Principle: The methionine load test assesses the capacity of the transsulfuration pathway. An oral dose of methionine challenges the metabolic pathway, and the post-load increase in plasma homocysteine is measured. An exaggerated response can indicate impaired CBS activity or vitamin B6 deficiency.

Procedure:

-

Baseline Sample: After an overnight fast, a baseline blood sample is drawn to measure fasting homocysteine levels.[19][20]

-

Methionine Administration: The subject ingests a standardized dose of L-methionine (typically 0.1 g/kg body weight) dissolved in juice or water.[19][21]

-

Post-Load Sample: A second blood sample is collected 4 to 6 hours after the methionine load to measure the post-load homocysteine concentration.[20][22]

-

Analysis: Both baseline and post-load samples are analyzed for total homocysteine as described in Protocol 4.1.

Interpretation: A significant increase in homocysteine levels above the established reference range for the post-load state suggests a defect in the transsulfuration pathway.

In Vitro Assessment of Homocysteine-Induced Oxidative Stress in Cell Culture

Principle: This protocol describes a general method to investigate the effects of elevated homocysteine concentrations on cellular oxidative stress in a cultured cell line.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other relevant cell line (e.g., H9C2 cardiomyocytes).[23][24]

-

Cell culture medium and supplements.

-

This compound.

-

Reagents for assessing oxidative stress, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) for reactive oxygen species (ROS) measurement or kits for measuring glutathione (B108866) (GSH) levels or lipid peroxidation.

Procedure:

-

Cell Culture: Culture cells to a desired confluency (e.g., 70-80%) in appropriate culture vessels.

-

Homocysteine Treatment: Prepare fresh solutions of this compound in serum-free medium. Expose the cells to various concentrations of homocysteine (e.g., 100 µM, 500 µM, 1 mM) for different time points (e.g., 6, 12, 24 hours).[23][25]

-

Assessment of Oxidative Stress:

-

ROS Measurement: At the end of the treatment period, incubate the cells with DCFH-DA. The fluorescence intensity, which is proportional to the level of intracellular ROS, can be measured using a fluorescence microplate reader or flow cytometer.[26]

-

GSH Assay: Lyse the cells and measure the intracellular concentration of reduced glutathione using a commercially available kit. A decrease in GSH levels is indicative of oxidative stress.[25]

-

Lipid Peroxidation Assay: Measure the levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), byproducts of lipid peroxidation, in cell lysates using colorimetric or fluorometric assays.

-

-

Data Analysis: Compare the levels of oxidative stress markers in homocysteine-treated cells to untreated control cells.

Conclusion

This compound is a central metabolite in one-carbon metabolism, and its proper regulation is vital for cellular health. This technical guide has provided a comprehensive overview of the biochemical pathways involving homocysteine, quantitative data on key metabolites and enzymes, and detailed experimental protocols for its study. A thorough understanding of these aspects is critical for researchers and drug development professionals aiming to elucidate the pathological mechanisms associated with hyperhomocysteinemia and to develop novel therapeutic strategies targeting one-carbon metabolism. The provided diagrams and methodologies serve as a foundational resource for further investigation into this important area of metabolic research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Increase in plasma homocysteine associated with parallel increases in plasma S-adenosylhomocysteine and lymphocyte DNA hypomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pre-steady-state kinetic analysis of enzyme-monitored turnover during cystathionine β-synthase-catalyzed H(2)S generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. graphviz.org [graphviz.org]

- 9. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blood determinations of S-adenosylmethionine, S-adenosylhomocysteine, and homocysteine: correlations with diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Higher S-adenosylhomocysteine and lower ratio of S-adenosylmethionine to S-adenosylhomocysteine were more closely associated with increased risk of subclinical atherosclerosis than homocysteine [frontiersin.org]

- 12. Methionine - Amino Acids test [Great Plains Laboratory / Doctor's Data] - Lab Results explained | HealthMatters.io [healthmatters.io]

- 13. biorxiv.org [biorxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. eaglebio.com [eaglebio.com]

- 16. Rapid measurement of total plasma homocysteine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. frontierspartnerships.org [frontierspartnerships.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Assessment of pre- and post-methionine load homocysteine for prediction of recurrent stroke and coronary artery disease in the Vitamin Intervention for Stroke Prevention Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methionine loading test is necessary for detection of hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methionine-loading test: evaluation of adverse effects and safety in an epidemiological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. Homocysteine induces cell death in H9C2 cardiomyocytes through the generation of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 25. The cell-damaging effects of low amounts of homocysteine and copper ions in human cell line cultures are caused by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Quantification of DL-Homocysteine by HPLC with Fluorescence Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical intermediate in the methionine and folate cycles.[1] Elevated levels of total homocysteine in plasma, known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular disease.[2] Furthermore, abnormal homocysteine concentrations are associated with certain genetic disorders, such as classic homocystinuria and methylmalonic aciduria.[1] Consequently, the accurate and precise quantification of homocysteine in biological samples is of significant interest in clinical diagnostics and drug development.

This application note provides a detailed protocol for the determination of total DL-homocysteine in plasma using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. This method is sensitive, specific, and reliable for routine analysis.

Principle of the Method

The quantification of total homocysteine involves a multi-step process. First, disulfide bonds in the sample are reduced to free the protein-bound and oxidized forms of homocysteine. Common reducing agents include tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and dithiothreitol (B142953) (DTT).[3][4] Following reduction, the free thiol group of homocysteine is derivatized with a fluorogenic reagent, such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulphonate (SBD-F) or N-(1-pyrenyl)maleimide (NPM), to yield a highly fluorescent product.[3][5] The fluorescently labeled homocysteine is then separated from other sample components by reverse-phase HPLC and quantified by a fluorescence detector. An internal standard is often used to ensure accuracy.

Materials and Reagents

-

This compound standard

-

Internal Standard (e.g., 2-mercaptoethylamine or N-acetyl-cysteine)[5][6]

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)[3] or Dithiothreitol (DTT)[4]

-

Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulphonate (SBD-F)[5]

-

Trichloroacetic acid (TCA)[7]

-

Potassium borate (B1201080) buffer

-

Sodium hydroxide (B78521) (NaOH)

-

Potassium dihydrogen phosphate (B84403) (KH2PO4)[1]

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol, HPLC grade

-

EDTA-plasma samples

-

Ultrapure water

Experimental Protocols

Sample Preparation

-

Blood Collection : Collect venous blood in EDTA-containing tubes.[8]

-

Plasma Separation : Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.[8]

-

Storage : The plasma can be stored at 2-8°C for short-term storage or at -20°C for long-term storage.[8]

Reduction and Deproteinization

-

To 100 µL of plasma, add 10 µL of a 100 g/L TCEP solution.[9]

-

Incubate the mixture for 30 minutes at room temperature to reduce the disulfide bonds.[9]

-

Add 90 µL of 10% (w/v) trichloroacetic acid to precipitate the proteins.[7][9]

-

Vortex the sample vigorously and then centrifuge at 13,000 x g for 10 minutes.[9][10]

Derivatization

-

Transfer 50 µL of the clear supernatant to a new microcentrifuge tube.[9][10]

-

Add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate buffer (pH 9.5) containing 4 mM EDTA, and 50 µL of 1 g/L SBD-F in the same borate buffer.[9][10]

-

Vortex the mixture and incubate at 60°C for 60 minutes in a water bath or heatable shaker.[8][10]

-

After incubation, cool the sample on ice.[6] The derivatized sample is now ready for HPLC analysis.

HPLC Conditions

-

HPLC System : An HPLC system equipped with a fluorescence detector is required.[8]

-

Column : A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separation.[1]

-

Mobile Phase : An isocratic mobile phase consisting of 0.1 M potassium dihydrogen phosphate buffer (pH 2.1) and acetonitrile (95:5, v/v) can be used.[1][5]

-

Flow Rate : A flow rate of 1.0 mL/min is recommended.[1]

-

Column Temperature : Maintain the column temperature at 30°C.[1]

-

Injection Volume : Inject 20-50 µL of the derivatized sample.[1][8]

-

Fluorescence Detection : Set the excitation wavelength to 385 nm and the emission wavelength to 515 nm.[1][5]

Data Presentation

The following tables summarize the quantitative data from various published methods for this compound analysis.

| Parameter | Value | Reference |

| Linearity Range | 6 - 100 µM | [1][11] |

| Correlation Coefficient (r²) | ≥ 0.993 | [2] |

| Limit of Detection (LOD) | 0.05 - 3.12 µM | [1][2] |

| Limit of Quantification (LOQ) | 0.15 - 6.25 µM | [1][2] |

| Intra-day Precision (%RSD) | < 5% | [3] |

| Inter-day Precision (%RSD) | < 5% | [3] |

| Mean Recovery | 102.08 ± 4.94% | [3] |

Mandatory Visualizations

References